REACTION_CXSMILES
|
[SH-:1].[Na+].[CH2:3]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[C:11]([CH3:13])[C:10](Br)=[CH:9][C:8]=1[CH3:15])[CH3:4].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(N(CC)CC)C>O.CN(C)C=O.C1(C)C=CC=CC=1>[CH2:3]([O:5][C:6]([C:7]1[C:8]([CH3:15])=[CH:9][C:10]([S:1][CH2:19][CH2:18][C:17]([OH:21])=[O:20])=[C:11]([CH3:13])[CH:12]=1)=[O:16])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)C)Br)C)=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for about 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heat for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
water was distilled off from the reaction system
|
Type
|
CUSTOM
|
Details
|
was decreased to about 100° C. while the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to react at the same temperature for 6 hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
washed with ethyl acetate four times and with n-hexane once
|
Type
|
FILTRATION
|
Details
|
A precipitated solid was collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=C(C=C1C)SCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |